REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]2[NH:9][CH:8]=[C:7](C[C@@H](N)C(O)=O)[C:5]=2[CH:6]=1.O=C1O[C@H]([C@H](CO)O)C([O-])=C1O.C[N:29](C1C=CC2N=C3C(=CC(C=C3)=[N+](C)C)SC=2C=1)C>P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[NH:9]1[C:4]2[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=2)[CH:7]=[C:8]1[NH2:29] |f:3.4.5.6|
|
Name
|
D-Trp
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C(=CN2)C[C@H](C(=O)O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=1C=CC2=C(C1)SC3=CC(=[N+](C)C)C=CC3=N2
|
Name
|
potassium phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were performed at room temperature
|
Type
|
CUSTOM
|
Details
|
The initial reaction rates
|
Type
|
TEMPERATURE
|
Details
|
increase at 321 nm due to the formation of N′-formlylkynurenine (See: Sono, M., et al., 1980, J. Biol. Chem. 255, 1339-1345)
|
Name
|
|
Type
|
|
Smiles
|
N1C(=CC2=CC=CC=C12)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |